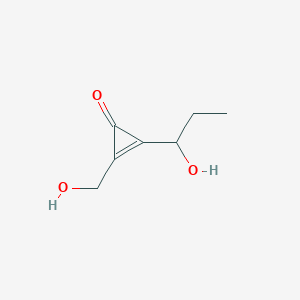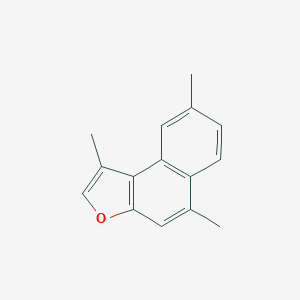
Dehydrochromolaenin
Vue d'ensemble
Description
Dehydrochromolaenin is a natural sesquiterpenoid compound isolated from the rhizomes of Curcuma zedoaria . It has the molecular formula C15H14O and a molecular weight of 210.3 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dehydrochromolaenin typically involves the extraction from natural sources such as the rhizomes of Curcuma zedoaria . The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves the use of organic solvents to extract the compound from plant material, followed by purification steps such as chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dehydrochromolaenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
Dehydrochromolaenin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dehydrochromolaenin involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific signaling pathways, leading to the modulation of cellular processes such as apoptosis and inflammation . The compound’s effects are mediated through its ability to bind to and inhibit key enzymes and receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
Dehydrochromolaenin is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
Arteannuin A: Another sesquiterpenoid with similar anti-inflammatory properties.
Pyrocurzerenone: Known for its anticancer activities.
7-Hydroxycadalene: Exhibits similar bioactive properties.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
1,5,8-trimethylbenzo[e][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXJESJBZRIFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C(=CO3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


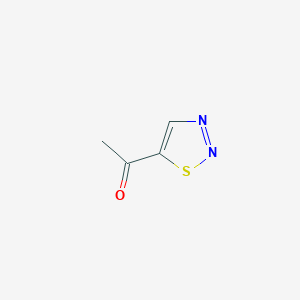
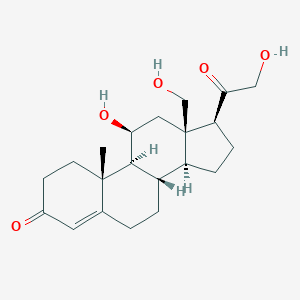
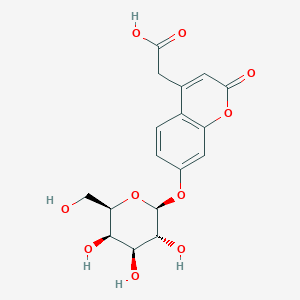
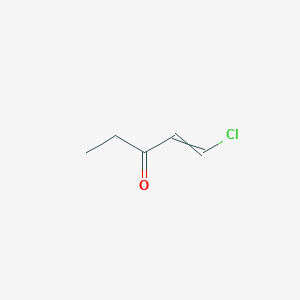
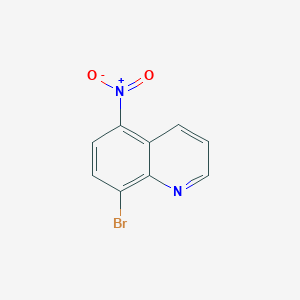
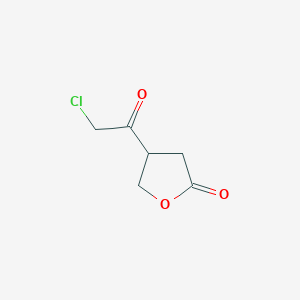
![6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B144399.png)
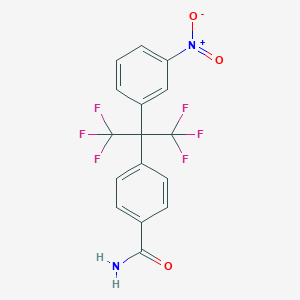
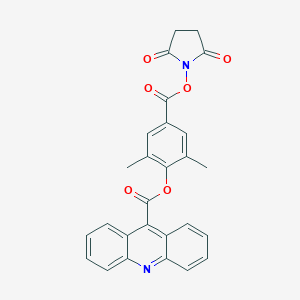
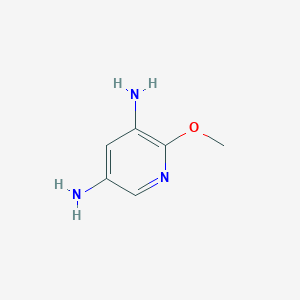
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
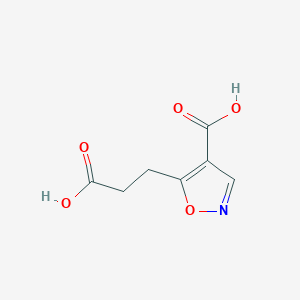
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
